Benzyltriethylammonium tetrafluoroborate

Thermal analysis Ionic liquid precursor Decomposition kinetics

Research labs using chloride-based phase-transfer catalysts face yield penalties and moisture interference in chemoselective N-alkylation. BTEA·BF₄ solves both: • 14% absolute yield increase (75%→89%) & 25% shorter reaction time vs. BTEAC in 2-phenylindole N-alkylation. • Weakly coordinating BF₄⁻ minimizes nucleophilic side reactions; ideal for anhydrous transformations. • Precursor for chloroaluminate ionic liquids with >91% Coulombic efficiency in Li-Na battery electrolytes. ≥98% HPLC purity. Hygroscopic-store sealed at 2-30°C. Research-use-only; ships globally.

Molecular Formula C13H22BF4N
Molecular Weight 279.13 g/mol
CAS No. 77794-93-5
Cat. No. B051107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriethylammonium tetrafluoroborate
CAS77794-93-5
SynonymsBENZYLTRIETHYLAMMONIUM TETRAFLUOROBORATE; BENZYLTRIETHYLAMMONIUM FLUOROBORATE; Benzyltriethylammonium tetrafluoroborate, 98+%; Benzyltriethylaminium·tetrafluoroborate; N,N,N-Triethylbenzenemethanaminium bromide
Molecular FormulaC13H22BF4N
Molecular Weight279.13 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1
InChIInChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1
InChIKeyKJWXXJMAQURGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriethylammonium Tetrafluoroborate (CAS 77794-93-5): Procurement and Selection Guide for Specialty Quaternary Ammonium Salts


Benzyltriethylammonium tetrafluoroborate (BTEA·BF₄) is a quaternary ammonium salt with the molecular formula C₁₃H₂₂BF₄N and a molecular weight of 279.13 g/mol . It appears as a white to off-white crystalline solid with a reported melting point ranging from 110–112 °C to 113–116 °C, depending on purity grade . The compound is hygroscopic and should be stored in sealed containers below +30 °C, away from moisture . Its primary scientific and industrial relevance stems from the combination of the lipophilic benzyltriethylammonium cation and the weakly coordinating tetrafluoroborate (BF₄⁻) anion , which imparts specific properties useful in phase-transfer catalysis (PTC), electrochemical applications, and as a precursor for quaternary ammonium-based ionic liquids .

Why Generic Substitution of Benzyltriethylammonium Tetrafluoroborate Fails: Critical Performance Gaps vs. Chloride Analogs and Alkylammonium Salts


Direct substitution of benzyltriethylammonium tetrafluoroborate with its chloride analog (BTEAC) or with fully alkylated quaternary ammonium tetrafluoroborates (e.g., tetraethylammonium or tetrabutylammonium salts) is not scientifically valid without re-optimization of reaction or electrochemical parameters. The replacement of the chloride counterion with tetrafluoroborate alters the salt‘s solubility profile, hygroscopicity, and the nucleophilicity of the anion, which can significantly impact reaction kinetics and product distribution in PTC applications . Furthermore, the presence of the benzyl group on the cation, versus purely alkyl substituents, modifies the lipophilicity, thermal stability, and electrochemical behavior of the salt [1]. The following quantitative evidence demonstrates that these structural differences translate into measurable and meaningful performance variations that directly affect experimental outcomes and process economics [2].

Quantitative Differentiation Guide for Benzyltriethylammonium Tetrafluoroborate: Evidence-Based Selection vs. Analogs


Thermal Stability Comparison: Benzyltriethylammonium Tetrafluoroborate vs. Fully Alkylated Analogs

Thermal stability is a critical parameter for processing and application safety. A simultaneous TG-DTG-DSC study of benzyltriethylammonium tetrafluoroborate (BTEATFB) under an inert helium atmosphere revealed a distinct thermal decomposition profile [1]. The study established that BTEATFB exhibits a melting endotherm at approximately 114.8 °C, with the onset of thermal decomposition occurring around 200 °C, characterized by a multi-step mass loss process. This behavior differs from that of symmetrical tetraalkylammonium tetrafluoroborates like tetraethylammonium tetrafluoroborate (Et₄NBF₄), which is known for its significantly higher thermal stability, with a melting point exceeding 300 °C . This quantitative difference in thermal thresholds informs safe storage, handling, and the maximum operating temperatures for processes utilizing this specific benzyl-functionalized salt.

Thermal analysis Ionic liquid precursor Decomposition kinetics

Enhanced Phase-Transfer Catalytic Yield: Benzyltriethylammonium Tetrafluoroborate vs. Chloride Analog

The choice of counterion in phase-transfer catalysis (PTC) can drastically affect reaction efficiency. In a study on the chemoselective N-alkylation of 2-phenylindole with benzyl chloride, the performance of benzyltriethylammonium tetrafluoroborate was directly compared to its chloride salt counterpart under identical PTC conditions [1]. The tetrafluoroborate salt demonstrated superior catalytic activity, achieving a significantly higher yield of the desired product in a shorter reaction time. This outcome is attributed to the weakly coordinating nature of the BF₄⁻ anion, which enhances the availability of the benzyltriethylammonium cation for phase transfer relative to the more nucleophilic and hygroscopic chloride ion.

Phase-transfer catalysis Organic synthesis N-Alkylation

Ionic Liquid Precursor Performance: Coulombic Efficiency of Derived Chloroaluminate Melts

Benzyltriethylammonium tetrafluoroborate serves as a precursor for formulating task-specific ionic liquids (ILs). When combined with chloroaluminate ions, it forms ILs that are evaluated for electrochemical applications such as electrolytes in lithium-sodium battery systems . A key performance metric for such electrolytes is Coulombic efficiency. These chloroaluminate-based ILs derived from benzyltriethylammonium tetrafluoroborate have demonstrated Coulombic efficiencies exceeding 91% . This value serves as a baseline performance indicator for electrochemical stability in these systems, differentiating it from ILs formed from other quaternary ammonium salts which may exhibit different electrochemical windows or efficiencies.

Ionic liquids Electrochemistry Battery electrolytes

Anion Weakly Coordinating Character: Tetrafluoroborate vs. Chloride and Hexafluorophosphate

The choice of anion fundamentally dictates the physicochemical properties of a quaternary ammonium salt. A systematic study synthesized and characterized a series of benzyltriethylammonium salts with different anions, including tetrafluoroborate ([Nbz222]BF₄), hexafluorophosphate ([Nbz222]PF₆), and hydrogen sulfate ([Nbz222]HSO₄), among others [1]. While direct quantitative property comparisons between the salts (e.g., melting point, conductivity) were not the primary focus, the study confirmed the successful synthesis of the distinct salts and their characterization by FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis [1]. This body of work provides the foundational characterization data that allows researchers to understand how the weakly coordinating BF₄⁻ anion confers different spectral and physical signatures compared to the more coordinating PF₆⁻ or the acidic HSO₄⁻ anion, enabling informed selection based on the desired chemical environment.

Weakly coordinating anion Ionic liquid Spectroscopy

Optimal Application Scenarios for Benzyltriethylammonium Tetrafluoroborate Based on Quantitative Evidence


High-Yield N-Alkylation of Heterocycles Under Phase-Transfer Catalysis

This compound is the preferred phase-transfer catalyst for chemoselective N-alkylation reactions of aromatic nitrogen heterocycles, such as 2-phenylindole, where a 14% absolute increase in yield (from 75% to 89%) was observed compared to the chloride analog, alongside a 25% reduction in reaction time [1]. This scenario is ideal when maximizing product yield and minimizing cycle time are primary procurement criteria.

Precursor for Task-Specific Chloroaluminate Ionic Liquids in Energy Storage Research

This compound is specifically used as a precursor to formulate ionic liquids with chloroaluminate ions for use as electrolytes in lithium-sodium battery systems. The resulting ILs have demonstrated a baseline Coulombic efficiency exceeding 91% , providing a quantifiable starting point for researchers developing new electrolyte formulations.

Organic Synthesis Requiring a Weakly Coordinating, Non-Hygroscopic Counterion

In synthetic procedures where a nucleophilic or highly hygroscopic anion like chloride can interfere with reaction pathways or moisture-sensitive conditions, the tetrafluoroborate salt is the scientifically justified choice. The weakly coordinating nature of BF₄⁻ minimizes unwanted side reactions , and its documented stability under normal temperatures and pressures makes it suitable for a broad range of anhydrous organic transformations.

Thermal Studies Requiring a Defined, Lower-Temperature Decomposition Profile

For applications where a lower decomposition onset is an advantage—such as in the study of decomposition kinetics or as a labile intermediate—benzyltriethylammonium tetrafluoroborate provides a well-defined thermal decomposition profile with an onset around 200 °C, which is significantly lower than that of more thermally robust tetraalkylammonium tetrafluoroborates (which melt above 300 °C) [2]. This allows for thermal processing or studies at lower, more accessible temperature ranges.

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